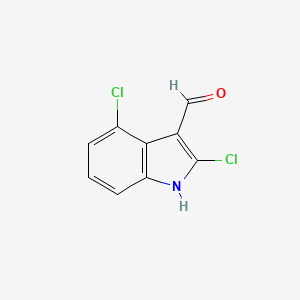

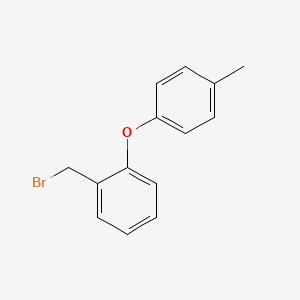

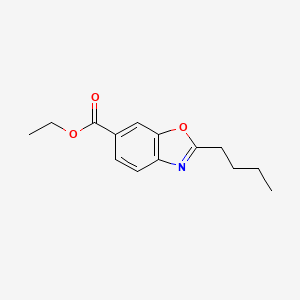

![molecular formula C10H11ClF2N2O2 B1405638 N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea CAS No. 1427460-88-5](/img/structure/B1405638.png)

N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea

Descripción general

Descripción

N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea, also known as difluoromethylornithine (DFMO), is a synthetic molecule that has been extensively studied in the fields of biochemistry and physiology due to its many potential applications. DFMO has been shown to be an effective inhibitor of the enzyme ornithine decarboxylase (ODC), which is an important enzyme in the polyamine biosynthesis pathway, and is involved in many physiological processes such as cell growth, differentiation, and apoptosis. DFMO has also been used in a variety of laboratory experiments, and has been studied for its potential applications in the treatment of cancer, as well as for its potential as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Microtubule Interaction and Stability

N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), including N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea, have been extensively studied for their interaction with microtubules. These compounds covalently bind to β-tubulin near the colchicine-binding site, affecting microtubule stability. The Glutamyl 198 residue in β-tubulin (Glu198) is crucial for this interaction, and its modification by CEUs correlates with a decrease in microtubule stability, as indicated by reduced acetylation of Lys40 on α-tubulin, a key indicator of microtubule stability (Fortin et al., 2011).

Antimitotic Antitumor Agents

These ureas are also recognized as new classes of antimitotic agents due to their ability to induce microtubule depolymerization through selective alkylation of beta-tubulin. CEUs have been found to be weak alkylators and non-DNA-damaging agents, distinguishing them from typical antimitotic drugs. They do not interact with thiol functions of glutathione or glutathione reductase, further emphasizing their unique mechanism of action as antimitotic agents (Mounetou et al., 2001).

Cell Cycle Arrest

Certain molecules within the CEU family, such as cyclohexylphenyl-chloroethyl urea (CCEU) and iodophenyl-chloroethyl urea (ICEU), have been shown to induce cell cycle blocks in different phases. This indicates a potential for differential protein alkylation patterns leading to varied cellular responses, such as cell cycle arrest at specific stages (Bouchon et al., 2007).

Protein Binding and Specificity

Research into the electrophilic 2-chloroethyl amino moiety of CEU has highlighted its role in cell growth inhibition and specificity as an irreversible antagonist of the colchicine-binding site. The study of various derivatives of CEU shows that increasing the potency of the electrophilic moiety enhances antiproliferative activity but reduces the capacity for covalent binding to the colchicine-binding site (Fortin et al., 2007).

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-[3-(difluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF2N2O2/c11-4-5-14-10(16)15-7-2-1-3-8(6-7)17-9(12)13/h1-3,6,9H,4-5H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWPACCXIMDHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204315 | |

| Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427460-88-5 | |

| Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

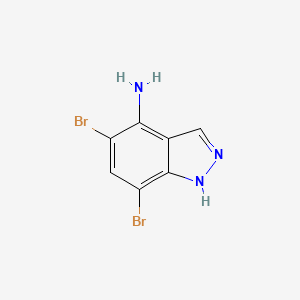

![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)

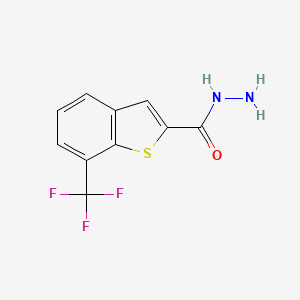

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

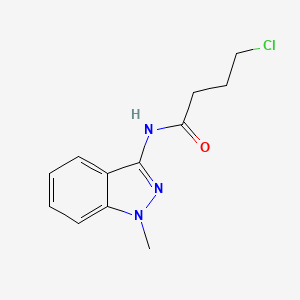

![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)

![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)

![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)